molecular formula C11H12ClNO3 B1361074 Chloroacetyl-dl-phenylalanine CAS No. 7765-11-9

Chloroacetyl-dl-phenylalanine

Cat. No.: B1361074
CAS No.: 7765-11-9
M. Wt: 241.67 g/mol
InChI Key: FUHGSOAURCZWCC-UHFFFAOYSA-N
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Description

Chloroacetyl-dl-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chloroacetyl group attached to the amino acid phenylalanine. It has the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . This compound is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloroacetyl-dl-phenylalanine can be synthesized through the reaction of phenylalanine with chloroacetyl chloride. The reaction typically involves the use of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve phenylalanine in a suitable solvent, such as benzene.
  • Add chloroacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.
  • Add pyridine to the reaction mixture to neutralize the hydrochloric acid formed.
  • Stir the reaction mixture for several hours at room temperature.
  • Isolate the product by filtration and purify it through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Chloroacetyl-dl-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chloroacetyl-dl-phenylalanine has several applications in scientific research:

Mechanism of Action

The mechanism of action of chloroacetyl-dl-phenylalanine involves its interaction with biological molecules, particularly proteins and enzymes. The chloroacetyl group can react with nucleophilic residues in proteins, such as lysine or cysteine, leading to the modification of the protein’s structure and function. This modification can inhibit enzyme activity or alter protein-protein interactions, thereby affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chloroacetyl-dl-phenylalanine is unique due to the presence of the chloroacetyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to modify proteins and enzymes makes it valuable in research applications, particularly in studying protein function and developing enzyme inhibitors .

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGSOAURCZWCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7765-11-9
Record name N-(2-Chloroacetyl)phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7765-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Chloroacetyl)-3-phenyl-DL-alanine
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Record name 7765-11-9
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Record name N-(chloroacetyl)-3-phenyl-DL-alanine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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